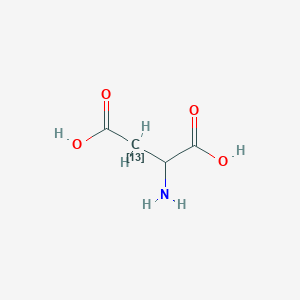

DL-天冬氨酸-3-13C

描述

DL-Aspartic acid-3-13C is a stable isotopic form of aspartic acid that has gained significant attention in the scientific community due to its potential applications in various fields. Aspartic acid is an amino acid that plays a vital role in the synthesis of proteins and other important biomolecules. The incorporation of 13C in aspartic acid provides a unique tool for studying the metabolism and dynamics of various biological processes.

科学研究应用

1. 固态核磁共振研究

DL-天冬氨酸-3-13C被用于固态核磁共振(NMR)研究,以了解天冬氨酸的结晶过程。Wang、Wilson和Harbison(2016)利用高分辨率固态13C NMR研究了天冬氨酸结晶中的手性,展示了其在识别天冬氨酸晶体结构中的重要性(Wang, Wilson, & Harbison, 2016)。

2. 真菌生物合成研究

在真菌生物合成研究中,this compound被用作示踪剂。Baxter等人(1992)利用this compound研究了青霉菌中3-硝基丙酸的起源,突出了其在追踪真菌生物合成途径中的作用(Baxter et al., 1992)。

3. 电化学研究

Jianlei Liu等人(2014)探讨了DL-苹果酸和L-天冬氨酸作为钒液流电池负电解质添加剂的作用,展示了this compound在增强电化学性能方面的潜力(Jianlei Liu et al., 2014)。

4. 聚合物构象研究

在聚(氨基酸)研究中,this compound已被用于固态核磁共振光谱。Pivcová等人(1987)利用这种技术评估了固态中聚(天冬氨酸)的构象结构(Pivcová等人,1987)。

5. 标记化合物的合成

This compound的合成本身就是一个重要的应用。Baxter和Abbot(1985)描述了从[13C]多聚甲醛和[15N]氯化铵合成这种化合物,展示了其在为各种研究目的准备标记化合物中的重要性(Baxter & Abbot, 1985)。

6. 代谢途径研究

在代谢途径研究中,this compound发挥着至关重要的作用。Mitchell和Coddington(1991)使用dl-[4-13C]天冬氨酸研究了假单胞菌和罗草根毒素的生物合成途径,说明了该化合物在追踪代谢途径中的实用性(Mitchell & Coddington, 1991)。

作用机制

Target of Action

DL-Aspartic acid-3-13C is a stable isotope-labeled form of DL-Aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins. It interacts with various enzymes and transporters in the body, contributing to numerous biochemical reactions.

Mode of Action

DL-Aspartic acid-3-13C, being a labeled form of DL-Aspartic acid, behaves similarly to its unlabeled counterpart. It participates in the same biochemical reactions and interacts with the same targets. The presence of the 13C label allows for the tracking of the compound’s metabolic fate in the body .

Biochemical Pathways

DL-Aspartic acid-3-13C is involved in several biochemical pathways. It is a key player in the citric acid cycle (also known as the Krebs cycle), which is central to energy production in cells. It also participates in the urea cycle, which helps detoxify ammonia in the body .

Pharmacokinetics

The pharmacokinetics of DL-Aspartic acid-3-13C are expected to be similar to those of the unlabeled compound. As an amino acid, it is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins or metabolized further. The 13C label allows for the detailed study of these processes .

Result of Action

The action of DL-Aspartic acid-3-13C results in its incorporation into proteins and participation in various metabolic processes. This can influence the function of cells and tissues in which it is present. The 13C label allows for the tracing of these effects .

Action Environment

The action of DL-Aspartic acid-3-13C can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence the stability of the compound .

生化分析

Biochemical Properties

DL-Aspartic acid-3-13C is involved in several biochemical reactions. It participates in the urea cycle and gluconeogenesis, where it acts as a metabolite . It also plays a role in the malate-aspartate shuttle, which is essential for transferring reducing equivalents across the mitochondrial membrane . The compound interacts with enzymes such as aspartate aminotransferase, which catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate . These interactions are crucial for maintaining cellular energy balance and nitrogen metabolism.

Cellular Effects

DL-Aspartic acid-3-13C influences various cellular processes. It affects cell signaling pathways, particularly those involving neurotransmitters and hormones . For instance, D-aspartic acid, a component of DL-Aspartic acid-3-13C, binds to N-methyl-D-aspartate receptors in the brain, influencing neuroplasticity and brain activity . It also regulates the release of hormones such as prolactin, oxytocin, melatonin, and testosterone . These effects are significant for cellular metabolism, gene expression, and overall cell function.

Molecular Mechanism

The molecular mechanism of DL-Aspartic acid-3-13C involves its interaction with various biomolecules. It binds to specific receptors and enzymes, influencing their activity. For example, D-aspartic acid enhances the biosynthesis of sex steroid hormones by acting on the hypothalamus-pituitary-testis axis . It also affects the mitochondrial and endoplasmic reticulum functions in cells, reducing oxidative stress and promoting cellular proliferation . These interactions highlight the compound’s role in regulating cellular and molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Aspartic acid-3-13C can change over time. The compound is stable under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that DL-Aspartic acid-3-13C can influence cellular functions, such as reducing oxidative stress and enhancing mitochondrial activity . These temporal effects are essential for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of DL-Aspartic acid-3-13C vary with different dosages in animal models. Studies have shown that low to moderate doses can enhance hormone production and improve reproductive functions . High doses may lead to adverse effects, such as increased oxidative stress and potential toxicity . These findings are crucial for determining the safe and effective dosage ranges for research and potential therapeutic applications.

Metabolic Pathways

DL-Aspartic acid-3-13C is involved in several metabolic pathways. It participates in the synthesis of essential amino acids such as lysine, threonine, methionine, and isoleucine . It also plays a role in the malate-aspartate shuttle, which is vital for cellular respiration and energy production . The compound’s involvement in these pathways highlights its importance in maintaining metabolic balance and supporting cellular functions.

Transport and Distribution

Within cells and tissues, DL-Aspartic acid-3-13C is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of DL-Aspartic acid-3-13C is crucial for its role in various cellular processes, including neurotransmission and hormone regulation.

Subcellular Localization

DL-Aspartic acid-3-13C is localized in specific subcellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is essential for its activity, as it interacts with enzymes and receptors within these organelles. The compound’s targeting signals and post-translational modifications direct it to these compartments, where it can influence cellular functions and metabolic pathways.

属性

IUPAC Name |

2-amino(313C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583940 | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-56-5 | |

| Record name | Aspartic-3-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202326-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

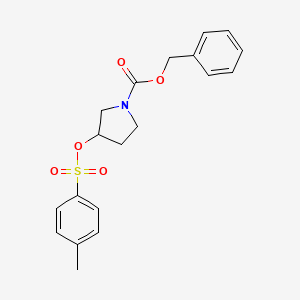

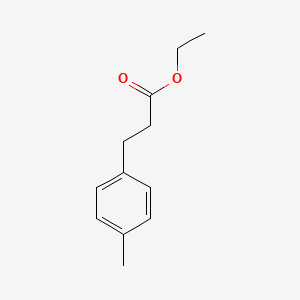

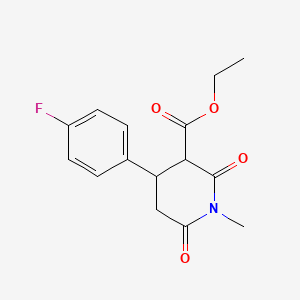

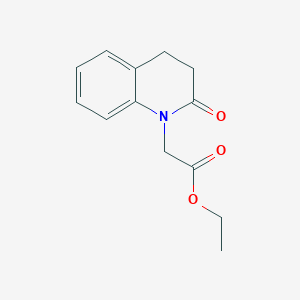

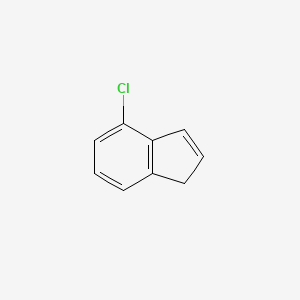

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

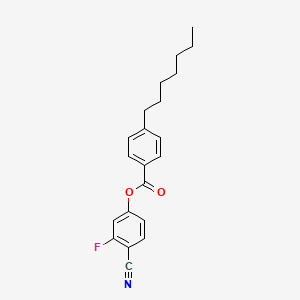

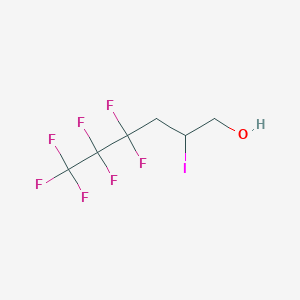

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)